molecular formula C12H7Cl4N5O2S B142842 N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide CAS No. 134892-32-3

N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No. B142842
M. Wt: 427.1 g/mol
InChI Key: FWQYDFJTQRNKMD-UHFFFAOYSA-N
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Description

The compound "N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide" is a derivative of triazolopyrimidine sulfonamide, a class of compounds known for their diverse biological activities. The structure of this compound suggests potential for interaction with various biological targets, which may confer properties such as antitumor, antimicrobial, or herbicidal activity.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves the chlorosulfonation of triazolopyrimidine precursors, as seen in the preparation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine sulfonamides and sulfinyl derivatives involves reactions with thiol derivatives and chloromethyl compounds . The synthesis of pyrrolopyrimidines and triazolopyrrolopyrimidines carrying sulfonamide moieties also uses strategic starting materials like amino-cyano-pyrroles .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR data . The crystal structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, revealing insights into the hydrogen-bonding interactions and supramolecular architecture .

Chemical Reactions Analysis

Triazolopyrimidine sulfonamides exhibit reactivity towards various reagents. For instance, the reactivity of hydrazides towards aldehydes, thioglycolic acid, and amines has been studied, leading to compounds with inhibitory effects on cancer cell lines . The synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines showcases the reactivity of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of these compounds has been screened, indicating their potential as therapeutic agents . The herbicidal activity of 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides has also been determined, suggesting their use in agricultural applications .

Scientific Research Applications

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, such as N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, are critical in the realm of organic chemistry, particularly for their biological and medicinal applications. These compounds are known for their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes in the development of optical sensors. Additionally, their diverse biological applications span across the creation of drugs with antibacterial, anticancer, and anti-inflammatory properties. The review by Jindal and Kaur (2021) highlights the versatility of pyrimidine derivatives in forming exquisite sensing materials and their significance in medical research (Jindal & Kaur, 2021).

Antibacterial Activity against Staphylococcus Aureus

The antibacterial efficacy of 1,2,4-triazolo[1,5-a]pyrimidine hybrids, similar in structure to the compound , has been demonstrated against Staphylococcus aureus, a critical pathogen responsible for various infectious diseases. These hybrids exhibit potential due to their ability to inhibit vital bacterial enzymes such as DNA gyrase and topoisomerase IV. Li and Zhang (2021) provide an updated review on the development of these hybrids, highlighting their broad-spectrum antibacterial activity, which is crucial in the fight against antibiotic-resistant strains (Li & Zhang, 2021).

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds, which are structurally related to the discussed chemical, have a significant place in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. These compounds are not only pivotal in treating bacterial infections but also hold promise in addressing conditions like cancer and Alzheimer's disease due to their involvement in diverse biological pathways. The patent review by Gulcin and Taslimi (2018) sheds light on the role of sulfonamide inhibitors in therapeutic patents, emphasizing their versatility and ongoing relevance in drug discovery (Gulcin & Taslimi, 2018).

Role in Optoelectronic Materials

The incorporation of pyrimidine and triazine structures into π-extended conjugated systems has been recognized for its value in the development of novel optoelectronic materials. This synergy is evident in the creation of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The review by Lipunova et al. (2018) presents an in-depth analysis of the luminescent properties of compounds containing pyrimidine and triazine rings, underlining their significant potential in the field of optoelectronics (Lipunova et al., 2018).

properties

IUPAC Name

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4N5O2S/c1-5-2-3-6(13)10(9(5)16)20-24(22,23)12-18-11-17-7(14)4-8(15)21(11)19-12/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYDFJTQRNKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566999
Record name 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Molecular Weight

427.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

CAS RN

134892-32-3
Record name 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Record name 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)
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Synthesis routes and methods

Procedure details

To a stirred solution of 6.44 g (0.02 moles) of N-(3-(((2,6-dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine in 100 mL of dry acetonitrile was added 2.82 g (0.02 moles) of freshly distilled malonyl chloride. The mixture was stirred at room temperature overnight after which time some starting material remained. Additional malonyl chloride (0.56 g) was added and stirring was continued for 4 hrs. The reaction mixture was concentrated to dryness and the residue was slurried with POCl3 (122 g; 0.8 moles) and heated at 90° C. for 9 hrs. The reaction mixture was cooled and concentrated under reduced pressure and the residue was poured into ice-water. The resulting precipitate was filtered and dried to give 8.35 g of product having a purity of 75 percent (73 percent yield).
Name
N-(3-(((2,6-dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
122 g
Type
reactant
Reaction Step Three
Yield
73%

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